![molecular formula C18H32O16 B13807830 alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp: is a trisaccharide composed of three mannose residues. The structure consists of a mannose unit linked to another mannose unit via an alpha-(1->3) glycosidic bond, and a third mannose unit linked to the second mannose unit via an alpha-(1->6) glycosidic bond . This compound is a part of the mannose family, which is a type of sugar molecule that plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp typically involves the use of glycosyl donors and acceptors. The process often starts with the protection of hydroxyl groups to prevent unwanted reactions. The glycosylation reaction is then carried out using a glycosyl donor, such as a mannose derivative, and a glycosyl acceptor under the presence of a catalyst like silver triflate or boron trifluoride etherate . The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. Additionally, microbial fermentation processes can be employed, where genetically engineered microorganisms produce the desired trisaccharide .
Analyse Chemischer Reaktionen
Types of Reactions
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose derivatives with aldehyde or carboxylic acid groups, while reduction can produce mannose alcohols .
Wissenschaftliche Forschungsanwendungen
alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying glycan structures and their interactions with proteins.
Medicine: It is involved in research on immune responses and the development of vaccines.
Industry: It is used in the production of bio-based materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp involves its interaction with specific receptors and enzymes in biological systems. The compound can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including immune activation and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha-D-Manp-(1->3)-alpha-D-Manp: A disaccharide consisting of two mannose units linked via an alpha-(1->3) glycosidic bond.
alpha-D-Manp-(1->6)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->6) glycosidic bond.
alpha-D-Manp-(1->2)-alpha-D-Manp: A disaccharide with two mannose units linked via an alpha-(1->2) glycosidic bond.
Uniqueness
The uniqueness of alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp lies in its branched structure, which provides distinct biological properties and interactions compared to linear mannose derivatives. This branching allows for more complex and specific interactions with proteins and enzymes, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C18H32O16 |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5S)-3,5,6-trihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+,16?,17+,18-/m1/s1 |
InChI-Schlüssel |
KJZMZIMBDAXZCX-OBTQOVPTSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)
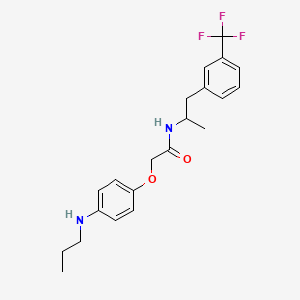
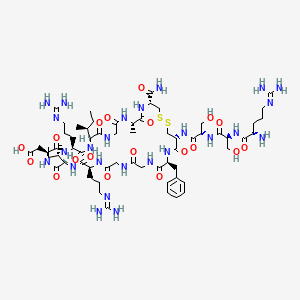

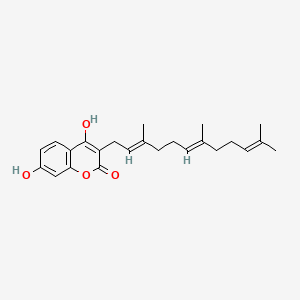

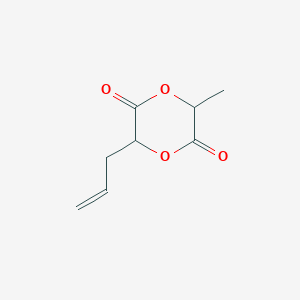
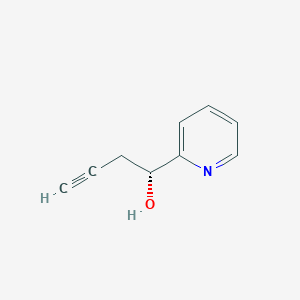

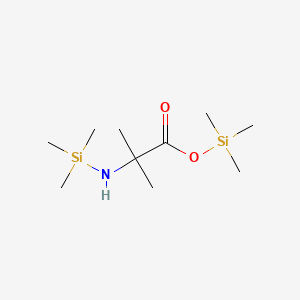
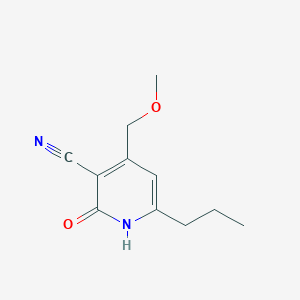
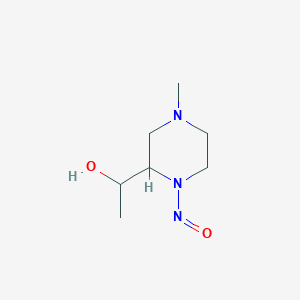
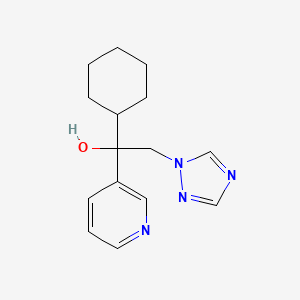
![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)
